Iodotris(triphenylphosphine)silver(I)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

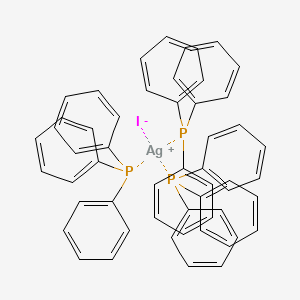

Iodotris(triphenylphosphine)silver(I) is a coordination complex with the chemical formula C54H45AgIP3. It is composed of a silver ion coordinated to three triphenylphosphine ligands and one iodide ion. This compound is known for its applications in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iodotris(triphenylphosphine)silver(I) can be synthesized through the reaction of silver nitrate with triphenylphosphine and potassium iodide in an appropriate solvent such as ethanol or acetonitrile. The reaction typically proceeds under mild conditions, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for Iodotris(triphenylphosphine)silver(I) are not well-documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and purification systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Iodotris(triphenylphosphine)silver(I) undergoes various types of chemical reactions, including:

Substitution Reactions: The iodide ligand can be substituted by other anions or neutral ligands.

Oxidation-Reduction Reactions: The silver ion can participate in redox reactions, altering its oxidation state.

Coordination Reactions: The triphenylphosphine ligands can be replaced by other phosphine or nitrogen-based ligands.

Common Reagents and Conditions

Common reagents used in reactions with Iodotris(triphenylphosphine)silver(I) include halides, phosphines, and nitrogen-based ligands. Reactions are typically carried out in solvents such as dichloromethane, acetonitrile, or ethanol under ambient or slightly elevated temperatures.

Major Products Formed

The major products formed from reactions involving Iodotris(triphenylphosphine)silver(I) depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions can yield chlorotris(triphenylphosphine)silver(I).

Scientific Research Applications

Iodotris(triphenylphosphine)silver(I) has several scientific research applications, including:

Catalysis: It is used as a catalyst in various organic transformations, including coupling reactions and polymerizations.

Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.

Medicinal Chemistry: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules.

Coordination Chemistry: It serves as a model compound for studying the coordination behavior of silver complexes with phosphine ligands.

Mechanism of Action

The mechanism of action of Iodotris(triphenylphosphine)silver(I) involves its ability to coordinate with various ligands and participate in redox reactions. The silver ion acts as a central metal atom, forming stable complexes with triphenylphosphine ligands. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and other applications.

Comparison with Similar Compounds

Similar Compounds

- Chlorotris(triphenylphosphine)silver(I)

- Bromotris(triphenylphosphine)silver(I)

- Nitrilotris(triphenylphosphine)silver(I)

Uniqueness

Iodotris(triphenylphosphine)silver(I) is unique due to the presence of the iodide ligand, which imparts distinct reactivity and stability compared to its chloride and bromide counterparts. The iodide ligand can influence the electronic properties of the compound, making it suitable for specific applications in catalysis and material science.

Biological Activity

Iodotris(triphenylphosphine)silver(I) (commonly referred to as [Ag(PPh₃)₃I]) is a silver(I) complex that has garnered attention for its biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological mechanisms, cytotoxicity, and potential therapeutic applications, supported by data tables and case studies from various research findings.

1. Overview of Iodotris(triphenylphosphine)silver(I)

Iodotris(triphenylphosphine)silver(I) is characterized by its coordination of three triphenylphosphine ligands to a silver ion, along with an iodide ion. This structure influences its solubility, reactivity, and biological interactions. The lipophilicity of the triphenylphosphine ligands enhances the compound's ability to penetrate cellular membranes, which is crucial for its biological activity.

2.1 Antitumor Activity

Research has demonstrated that silver(I) complexes, including iodotris(triphenylphosphine)silver(I), exhibit significant antitumor properties . The mechanisms underlying this activity include:

- Inhibition of Thioredoxin Reductase (TrxR) : Silver complexes have been shown to selectively inhibit TrxR, an enzyme involved in maintaining redox balance in cells. This inhibition leads to oxidative stress and subsequent apoptosis in cancer cells .

- DNA Interaction : Some studies indicate that silver complexes can bind to DNA, disrupting its function and leading to cell death. This interaction is believed to be a key factor in the anticancer efficacy of these compounds .

2.2 Antimicrobial Activity

Silver(I) complexes are well-known for their antibacterial and antifungal properties. The proposed mechanisms include:

- Disruption of Membrane Integrity : Silver ions can interact with bacterial membranes, causing structural damage and loss of function .

- Interaction with DNA : Similar to their action in cancer cells, silver complexes may interfere with microbial DNA synthesis and repair processes .

3. Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines to evaluate the effectiveness of iodotris(triphenylphosphine)silver(I). The following table summarizes key findings from recent studies:

4.1 In Vitro Efficacy Against Cancer Cells

A study explored the effects of iodotris(triphenylphosphine)silver(I) on A375 melanoma cells. The results indicated that at concentrations as low as 0.5 μM, significant cell death was observed due to the compound's ability to induce oxidative stress through TrxR inhibition .

4.2 Antimicrobial Properties

Another investigation highlighted the antimicrobial efficacy of silver complexes against various bacterial strains. Iodotris(triphenylphosphine)silver(I) demonstrated potent activity against both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .

5. Conclusion

Iodotris(triphenylphosphine)silver(I) exhibits promising biological activities, particularly in anticancer and antimicrobial applications. Its mechanisms of action primarily involve the inhibition of vital enzymes like TrxR and interaction with cellular macromolecules such as DNA. Continued research into this compound could pave the way for new therapeutic strategies in treating cancer and combating resistant microbial strains.

Properties

Molecular Formula |

C54H45AgIP3 |

|---|---|

Molecular Weight |

1021.6 g/mol |

IUPAC Name |

silver;triphenylphosphane;iodide |

InChI |

InChI=1S/3C18H15P.Ag.HI/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;;1H/q;;;+1;/p-1 |

InChI Key |

AVNUWRDKZNWKGZ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ag+].[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.